![molecular formula C15H19ClN2O2 B2818293 2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide CAS No. 2411317-66-1](/img/structure/B2818293.png)
2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide
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Overview
Description
2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide is a synthetic compound that has gained attention due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide involves its binding to the active site of APN. This binding inhibits the enzyme's activity, leading to the accumulation of peptides and proteins that are typically degraded by APN. The accumulation of these peptides and proteins can trigger various biological responses that are being studied for their therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide are still being studied. However, preliminary research suggests that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate immune responses.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide in lab experiments is its selectivity towards APN. This selectivity makes it a useful tool for studying the biological functions of APN and its potential therapeutic applications. However, the compound's limited solubility in water can pose challenges in its use in certain experimental setups.
Future Directions
The potential applications of 2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide are vast, and future research can explore several directions. Some of the possible future directions include studying the compound's effects on different types of cancer cells, investigating its potential as a therapeutic agent for inflammatory diseases, and exploring its use in combination with other drugs for enhanced therapeutic efficacy.
Conclusion:
In conclusion, 2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide is a synthetic compound that has potential applications in scientific research. Its selectivity towards APN and its potential therapeutic applications make it a useful tool for studying various biological processes. Future research can explore several directions to unlock the full potential of this compound.
Synthesis Methods
The synthesis method for 2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide involves the reaction between 2-chloroacetamide and 2-methyl-3,4-dihydroquinoline-1-carboxylic acid. The reaction is catalyzed by triethylamine and is carried out in the presence of a solvent such as dimethylformamide. The product is obtained through a purification process involving recrystallization and filtration.
Scientific Research Applications
2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide has been used in various scientific research studies. One of the significant applications of this compound is its use as a selective inhibitor of the enzyme aminopeptidase N (APN). APN is an enzyme that plays a crucial role in various physiological processes, including inflammation, angiogenesis, and tumor growth. Inhibiting APN activity can potentially lead to the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.
properties
IUPAC Name |
2-chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11-6-7-12-4-2-3-5-13(12)18(11)15(20)8-9-17-14(19)10-16/h2-5,11H,6-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIYLXLVNXTLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide |
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